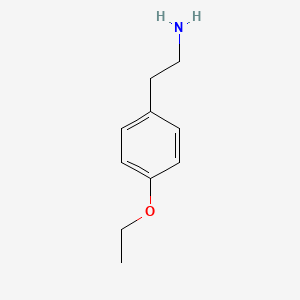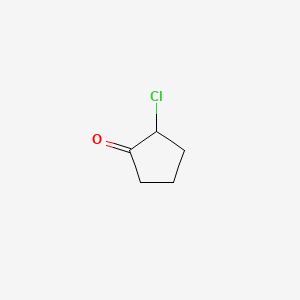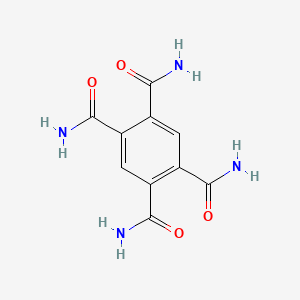
4-Ethoxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxyphenethylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of an ethoxy group attached to the benzene ring. This compound is of interest due to its structural similarity to other biologically active phenethylamines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethoxyphenethylamine can be synthesized through various methods. One common route involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxy-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated phenethylamines and other substituted products.
Applications De Recherche Scientifique
4-Ethoxyphenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies investigate its potential effects on biological systems due to its structural similarity to neurotransmitters.
Medicine: Research explores its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-ethoxyphenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The specific pathways and targets involved depend on the biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
4-Ethoxyphenethylamine can be compared to other phenethylamine derivatives, such as:
- 4-Methoxyphenethylamine
- 4-Hydroxyphenethylamine
- 4-Methylphenethylamine
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity to receptors, and overall biological activity .
Propriétés
Numéro CAS |
56370-30-0 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-9(4-6-10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H |
Clé InChI |
LGGGIJHFLLDSKJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CCN |
SMILES canonique |
CCOC1=CC=C(C=C1)CCN.Cl |
Key on ui other cas no. |
62885-82-9 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)












